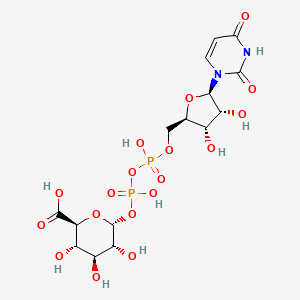

Uridine diphosphate glucuronic acid

概要

説明

UDP-α-D-グルクロン酸は、多糖生合成のグルクロン酸源として機能するヌクレオシド二リン酸糖です。 これは、アスコルビン酸生合成の中間体であり(霊長類とモルモットを除く)、ヒトのヘム分解過程に関与しています 。 この化合物は、動物におけるさまざまなアグリコンとの多くのグルクロン酸抱合体の形成に不可欠です .

作用機序

UDP-α-D-グルクロン酸は、多糖およびグリコサミノグリカン合成に関与するさまざまなトランスフェラーゼの基質として機能することにより、その効果を発揮します 。 この化合物は、UDP-グルコース6-デヒドロゲナーゼによって酸化されてUDP-α-D-グルクロン酸を生成し、これは次にトランスフェラーゼによってさまざまな多糖およびグリコサミノグリカンを形成するために使用されます 。 これらの多糖およびグリコサミノグリカンは、細胞外マトリックスの構造的完全性にとって不可欠であり、細胞シグナル伝達および接着に役割を果たします .

類似の化合物:

UDP-グルコース: グリコーゲンおよびグリコサミノグリカン合成に関与する、UDP-α-D-グルクロン酸の前駆体.

UDP-イデュロン酸: UDP-α-D-グルクロン酸のエピマーであり、多糖合成に関与しています.

UDP-ガラクトロン酸: 多糖合成に関与する別の類似の化合物.

独自性: UDP-α-D-グルクロン酸は、アスコルビン酸生合成における役割とヘム分解過程への関与により、独特です 。 さらに、さまざまなグルクロン酸抱合体を形成する能力により、肝臓の解毒プロセスにとって不可欠です .

生化学分析

Biochemical Properties

Uridine diphosphate glucuronic acid is synthesized from uridine diphosphate glucose by the enzyme uridine diphosphate glucose 6-dehydrogenase, using nicotinamide adenine dinucleotide as a cofactor . This compound acts as a glycosyl donor in glycosyltransferase reactions, contributing to the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with various enzymes, including uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates, aiding in their solubility and excretion .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the detoxification of xenobiotics and endogenous compounds by converting them into more water-soluble forms for excretion . This process is vital for maintaining cellular homeostasis and protecting cells from toxic substances. Additionally, this compound is involved in the synthesis of extracellular matrix components, which are essential for cell structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a glycosyl donor. It binds to glycosyltransferases, facilitating the transfer of glucuronic acid to various substrates . This binding interaction is crucial for the conjugation of bilirubin, hormones, and drugs, enhancing their solubility and promoting their excretion . The activation or inhibition of specific enzymes by this compound can also lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of detoxification and metabolism . Its stability and activity may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively enhances the detoxification of xenobiotics and endogenous compounds, promoting their excretion . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with enzymes such as uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates . This process is essential for the detoxification of bilirubin and other substances, as well as the synthesis of extracellular matrix components . The metabolic flux and levels of metabolites can be significantly influenced by the availability and activity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The localization and accumulation of this compound can impact its activity and function, influencing processes such as detoxification and metabolism .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its role in glycosylation and detoxification processes, ensuring its availability where it is needed most .

準備方法

合成経路および反応条件: UDP-α-D-グルクロン酸は、ニコチンアミドアデニンジヌクレオチドを補因子として使用する酵素UDP-グルコース6-デヒドロゲナーゼによってUDP-グルコースから合成されます 。 このプロセスには、UDP-グルコースのUDP-グルクロン酸への酸化が含まれます。

工業的生産方法: 高温菌酵素を発現する全細胞を用いた、デンプンからUDP-α-D-グルクロン酸を製造するための効率的な3段階カスケード経路が開発されました 。 この方法は、単一株におけるUDP-グルコース6-デヒドロゲナーゼの適切な発現レベルと補酵素再生系を結合することで、外因性ニコチンアミドアデニンジヌクレオチドの添加なしに細胞がニコチンアミドアデニンジヌクレオチドの要求を満たすことを可能にします .

化学反応の分析

反応の種類: UDP-α-D-グルクロン酸は、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: UDP-グルコース6-デヒドロゲナーゼは、ニコチンアミドアデニンジヌクレオチドを補因子として使用して、UDP-グルコースのUDP-α-D-グルクロン酸への酸化を触媒します.

置換: UDP-α-D-グルクロン酸は、多糖にイデュロン酸を供与するUDP-イデュロン酸にエピメリ化することができます.

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなグルクロン酸抱合体と多糖が含まれます .

4. 科学研究への応用

UDP-α-D-グルクロン酸は、多くの科学研究において応用されています:

科学的研究の応用

UDP-alpha-D-glucuronic acid has numerous scientific research applications:

類似化合物との比較

UDP-glucose: A precursor to UDP-alpha-D-glucuronic acid, involved in the synthesis of glycogen and glycosaminoglycans.

UDP-iduronic acid: An epimer of UDP-alpha-D-glucuronic acid, involved in the synthesis of polysaccharides.

UDP-galacturonic acid: Another similar compound involved in the synthesis of polysaccharides.

Uniqueness: UDP-alpha-D-glucuronic acid is unique due to its role in the biosynthesis of ascorbic acid and its involvement in the heme degradation process . Additionally, its ability to form various glucosiduronides makes it essential for detoxification processes in the liver .

生物活性

Uridine diphosphate glucuronic acid (UDP-GlcA) is a critical nucleotide sugar involved in various biological processes, particularly in the synthesis of glycosaminoglycans (GAGs) and in drug metabolism. This article delves into its biological activity, focusing on its roles in metabolism, cellular functions, and therapeutic implications, supported by relevant case studies and research findings.

UDP-GlcA is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase, which catalyzes the oxidation of UDP-glucose to UDP-GlcA. This reaction is crucial for the production of GAGs, which are essential components of the extracellular matrix (ECM) and play vital roles in cell signaling, proliferation, and tissue repair .

Table 1: Key Enzymatic Reactions Involving UDP-GlcA

| Enzyme | Reaction Description | Tissue Source |

|---|---|---|

| UDP-glucose dehydrogenase | Converts UDP-glucose to UDP-GlcA | Sheep nasal septum cartilage |

| Beta-1,3-glucuronosyltransferase I | Transfers GlcA to terminal galactose in proteoglycans | Various tissues |

Role in Glycosaminoglycan Synthesis

UDP-GlcA serves as a precursor for the synthesis of various GAGs such as hyaluronic acid, chondroitin sulfate, and dermatan sulfate. These molecules are vital for maintaining ECM integrity and facilitating cellular communication. The transfer of glucuronic acid units from UDP-GlcA to growing polysaccharide chains is mediated by specific glycosyltransferases .

Drug Metabolism

UDP-GlcA plays a significant role in drug metabolism through the activity of UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to lipophilic drugs, enhancing their solubility and facilitating their excretion. This process is essential for detoxifying drugs and endogenous compounds, influencing drug efficacy and safety profiles .

Case Study: Cancer Drug Resistance

Research has indicated that UGTs can modulate drug resistance in cancer therapies. For instance, alterations in UGT expression levels have been linked to the progression of various cancers, suggesting that targeting UGT pathways could enhance therapeutic outcomes by mitigating resistance mechanisms .

Research Findings

Recent studies have highlighted the multifaceted roles of UDP-GlcA beyond traditional biosynthetic pathways:

- Tissue-Specific Activity : Different tissues exhibit varying concentrations of UDP-GlcA correlating with their GAG synthesis capabilities. For example, higher levels are found in cartilage tissues due to their significant GAG content .

- Impact on Cell Signaling : GAGs synthesized from UDP-GlcA are involved in key signaling pathways that regulate cell growth and differentiation. Dysregulation in these pathways can lead to pathological conditions such as cancer and arthritis .

- Therapeutic Applications : The manipulation of UDP-GlcA levels through dietary or pharmacological means has been explored as a strategy to enhance tissue repair mechanisms or improve drug responses .

Table 2: Clinical Implications of UDP-GlcA Modulation

| Condition | Mechanism Involved | Potential Therapeutic Approach |

|---|---|---|

| Cancer | UGT-mediated drug metabolism | UGT inhibitors to enhance drug efficacy |

| Osteoarthritis | GAG synthesis impairment | Supplementation with glucuronic acid |

| Wound Healing | Enhanced ECM formation | Targeted delivery of UDP-GlcA |

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYANYHVCAPMJV-LXQIFKJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903961 | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2616-64-0 | |

| Record name | UDP-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-alpha-D-glucuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URIDINE DIPHOSPHATE GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。